3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-8-ethoxyimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H8BrN3O/c1-2-13-8-7-11-5-6(9)12(7)4-3-10-8/h3-5H,2H2,1H3 |
InChI Key |
UCZWLJBDAQVMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=CN2C1=NC=C2Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 Bromo 8 Ethoxyimidazo 1,2 a Pyrazine and Analogues
Foundational Approaches to the Imidazo[1,2-a]pyrazine (B1224502) Ring System
The assembly of the core imidazo[1,2-a]pyrazine scaffold is the initial critical phase in the synthesis of the target compound. Chemists have developed several reliable methods, including classical condensation reactions and more modern multicomponent strategies, to efficiently construct this bicyclic heteroaromatic system.
Condensation Reactions of Aminopyrazines with α-Halocarbonyl Compounds
The classical and most direct route to the imidazo[1,2-a]pyrazine ring system involves the condensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. This method, often referred to as the Tschitschibabin reaction, is a robust and widely used strategy for forming the fused imidazole (B134444) ring. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.
For instance, the reaction of 2-aminopyrazine with α-haloketones or α-haloaldehydes, such as chloroacetaldehyde, readily forms the imidazo[1,2-a]pyrazine core. While previously reported methods using DMF as a solvent were sometimes low-yielding, conducting the reaction in methanol (B129727) has been shown to produce the product in yields as high as 98%. bldpharm.com Similarly, substituted aminopyrazines can be condensed with various α-halocarbonyl compounds to introduce substituents at the C2 position of the final ring system. An example is the condensation of 2-amino-3-chloropyrazine (B41553) with α-chloro-para-fluoro-acetophenone as a precursor step in a multi-step synthesis. scispace.com
One-Pot Three-Component Condensations
Modern synthetic chemistry often favors one-pot, multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to rapidly generate molecular diversity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used to construct the imidazo[1,2-a]pyrazine scaffold. thieme.dewikipedia.org This reaction typically involves the condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide in the presence of an acid catalyst. masterorganicchemistry.comtsijournals.comnih.gov
The reaction mechanism is thought to proceed through the formation of an imine from the 2-aminopyrazine and the aldehyde. This imine is then activated by the catalyst, facilitating a [4+1] cycloaddition with the isocyanide. rsc.orgresearchgate.net Subsequent intramolecular cyclization and rearrangement yield the 3-amino-substituted imidazo[1,2-a]pyrazine product. A variety of catalysts and conditions have been explored to optimize this transformation, highlighting its versatility.
| Catalyst | Amine Component | Aldehyde Component | Isocyanide Component | Solvent | Conditions | Reference |
| Iodine (I₂) | 2-Aminopyrazine | Various Aryl Aldehydes | tert-Butyl Isocyanide | Dichloromethane (DCM) | Room Temperature | tsijournals.comrsc.orgresearchgate.net |
| p-Toluenesulfonic acid | 2-Aminopyridine | Various Aldehydes | 4-Chlorophenyl Isocyanide | Methanol (MeOH) | 50 °C | youtube.com |
| Silica Sulfuric Acid (SSA) | 2-Aminopyrazine | Various Aldehydes | Alkyl or Aryl Isocyanides | Dichloromethane (DCM) | Room Temperature | nih.gov |
| Scandium(III) triflate | 2-Aminopyrazine | 4-Bromobenzaldehyde | tert-Butyl Isocyanide | CH₂Cl₂/MeOH | 150 °C (Microwave) | libretexts.org |
Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Core
Once the imidazo[1,2-a]pyrazine nucleus is formed, the next stage involves the precise installation of substituents at specific positions. For the synthesis of 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine, this requires selective bromination at the C3 position and the introduction of an ethoxy group at the C8 position.
Selective Bromination Strategies (e.g., using N-Bromosuccinimide at C3 position)
The C3 position of the imidazo[1,2-a]pyrazine ring is electron-rich and thus susceptible to electrophilic aromatic substitution. This characteristic allows for highly regioselective bromination at this site. N-Bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), often at reduced temperatures (0-5°C) to control reactivity and ensure high selectivity. rsc.org This method provides a direct and clean route to introduce a bromine atom at the desired C3 position, which can then serve as a handle for further synthetic modifications, such as cross-coupling reactions. scispace.com
Alternative methods for C3 bromination have also been developed, offering different reaction conditions and reagent choices.
| Brominating Agent | Promoter/Conditions | Substrate | Key Feature | Reference |
| N-Bromosuccinimide (NBS) | Ethanol, 0-5°C to Room Temp. | 8-Substituted-imidazo[1,2-a]pyrazine | Mild conditions, high regioselectivity for C3. | rsc.org |
| Carbon Tetrabromide (CBr₄) | Sodium Hydroxide (NaOH) | Imidazo[1,2-a]pyridines | Base-promoted reaction with high efficiency. | |
| Tetra-n-butylammonium bromide (TBAB) | Electrochemical (Anodic Oxidation) | Imidazo heteroaromatics | Metal-free, dual role as bromine source and electrolyte. | researchgate.net |
Introduction of the Ethoxy Moiety via Nucleophilic Substitution Reactions (e.g., at C8 position)
The introduction of the ethoxy group at the C8 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a precursor with a good leaving group, such as a halogen (e.g., bromine or chlorine), at the C8 position. The pyrazine (B50134) ring within the fused system is electron-deficient, which activates the C8 position towards attack by a nucleophile.
In this reaction, a suitable ethoxide source, such as sodium ethoxide, is used as the nucleophile. The ethoxide ion attacks the C8 carbon bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores the aromaticity of the ring system and yields the 8-ethoxy product. While direct examples with ethoxide are based on this established principle, analogous reactions using various amine nucleophiles to displace an 8-bromo or 8-chloro substituent on the imidazo[1,2-a]pyrazine core are well-documented. scispace.comrsc.org These reactions are typically performed by heating the 8-halo-imidazo[1,2-a]pyrazine with the nucleophile, sometimes in a suitable solvent, to facilitate the substitution. nih.govrsc.org
Multi-Step Synthetic Sequences for Complex Substitutions
The synthesis of highly functionalized analogues like this compound often involves combining the aforementioned reactions into a logical, multi-step sequence. The order of these steps is crucial for achieving the desired substitution pattern. Two exemplary pathways highlight this strategic approach.
One common sequence involves first constructing a C8-functionalized imidazo[1,2-a]pyrazine ring, followed by bromination at the C3 position. rsc.org
Halogenation of Starting Material : Begin with the bromination of 2-amino-5-methyl-pyrazine to yield 2-amino-3-bromo-5-methyl pyrazine.
Ring Formation : Condense this brominated aminopyrazine with an appropriate α-haloketone to form an 8-bromo-imidazo[1,2-a]pyrazine derivative.
Nucleophilic Substitution : Displace the C8-bromo group with a desired nucleophile (e.g., an amine or, by extension, sodium ethoxide) via an SNAr reaction. rsc.org
Final Bromination : Perform a regioselective bromination at the C3 position using a reagent like NBS to yield the final 3-bromo-8-substituted product. rsc.org
An alternative strategy involves building the core, followed by sequential functionalization. scispace.com
Ring Formation : Synthesize the imidazo[1,2-a]pyrazine core via a condensation reaction, for example, between 2-amino-3-chloropyrazine and an α-chloroacetophenone, to yield an 8-chloro-substituted core. scispace.com
C3-Bromination : Introduce a bromine atom at the C3 position via electrophilic substitution.
Nucleophilic Substitution : Selectively displace the 8-chloro group with a nucleophile by heating. scispace.com
Further Functionalization : The bromine at C3 can then be used in subsequent reactions, such as Suzuki couplings, to introduce further diversity. scispace.com
These multi-step approaches demonstrate the modularity and strategic flexibility inherent in the synthesis of complex substituted imidazo[1,2-a]pyrazines.
Catalytic Transformations in Imidazo[1,2-a]pyrazine Synthesis
Catalytic methods are central to the modern synthesis of complex organic molecules, offering high efficiency, selectivity, and atom economy. For the imidazo[1,2-a]pyrazine core, both the initial construction of the ring system and its subsequent modification rely heavily on advanced catalytic protocols.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated precursors like this compound, these reactions provide a versatile platform for introducing a wide array of substituents at the C3 position, which is crucial for developing libraries of biologically relevant compounds. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction, in particular, is widely employed for this purpose. It involves the reaction of the C3-bromo derivative with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net An efficient "one-pot" procedure has been developed for the selective functionalization of the imidazo[1,2-a]pyrazine core, demonstrating the utility of sequential Suzuki-Miyaura cross-coupling to build complex, multi-substituted derivatives. nih.gov This strategy allows for the late-stage modification of the scaffold, enabling the synthesis of diverse analogues from a common intermediate.
Key components of a typical Suzuki-Miyaura reaction on this scaffold include:
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst. nih.govmdpi.com
Base: An inorganic base such as sodium carbonate or potassium phosphate (B84403) is required to activate the boronic acid. nih.govmdpi.com
Solvent: A mixture of an organic solvent like toluene (B28343) or 1,4-dioxane (B91453) and an aqueous solution is often used. nih.govmdpi.com
The reaction proceeds effectively, allowing for the introduction of various aryl and heteroaryl groups at the C3 position, thus diversifying the chemical space accessible from the 3-bromo precursor.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. rsc.orgresearchgate.net For the synthesis of the imidazo[1,2-a]pyrazine scaffold, iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst. rsc.org
An efficient, one-pot, three-component synthesis of imidazo[1,2-a]pyrazines has been developed using molecular iodine as a catalyst. rsc.orgrsc.org This reaction typically involves the condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide. rsc.orgnih.gov The process is notable for its operational simplicity, cost-effectiveness, and good to excellent yields, often performed at room temperature. rsc.orgnih.gov
The proposed mechanism begins with the condensation of 2-aminopyrazine with an aldehyde to form an imine. nih.gov The iodine, acting as a Lewis acid, activates the imine for nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition and subsequent aromatization to yield the final imidazo[1,2-a]pyrazine product. rsc.orgnih.gov This methodology provides a direct route to highly functionalized imidazo[1,2-a]pyrazines, which can then be halogenated to produce precursors for cross-coupling reactions.
Modern Synthetic Advancements and Efficiency Considerations
Recent advancements in synthetic organic chemistry have focused on improving reaction efficiency, reducing waste, and accelerating the discovery of new chemical entities. These principles have been successfully applied to the synthesis of imidazo[1,2-a]pyrazines.
Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. nih.govmdpi.comarkat-usa.org
This technology has been successfully applied to the synthesis of 3-aminoimidazo[1,2-a]pyridine and pyrazine libraries. nih.gov In a typical protocol, a mixture of the reactants (e.g., an aldehyde, a 2-aminopyrazine, and an isocyanide) and a catalyst in a suitable solvent is heated under microwave irradiation to temperatures around 150 °C for as little as 10-15 minutes. nih.govmdpi.com This rapid heating allows for high-throughput synthesis, which is particularly beneficial for generating compound libraries. Microwave heating has been employed for both the initial multicomponent condensation to form the heterocyclic core and for subsequent post-condensation modifications like palladium-catalyzed cross-coupling reactions. nih.gov
| Reaction Step | Conventional Heating | Microwave-Assisted | Benefit of Microwave |
| MCR Synthesis | 2-24 hours at 70-80 °C | 10-20 minutes at 150 °C | Drastic reduction in reaction time |
| Suzuki Coupling | 3-15 hours at 80-110 °C | 10-15 minutes at 150 °C | Increased speed and efficiency |
This table provides a generalized comparison based on findings for related heterocyclic syntheses. nih.govnih.gov
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, or libraries, which can be screened for biological activity. nih.gov Multicomponent reactions are exceptionally well-suited for DOS because a wide range of products can be synthesized simply by varying the individual starting materials. rsc.org
The iodine-catalyzed three-component reaction is a prime example of a DOS strategy for imidazo[1,2-a]pyrazines. rsc.orgresearchgate.net By using a diverse set of 2-aminopyrazines, aldehydes, and isocyanides, large libraries of analogues can be rapidly assembled. rsc.org This approach facilitates the exploration of structure-activity relationships by providing systematic access to compounds with varied substituents at different positions on the heterocyclic core. Furthermore, fluorous synthesis techniques have been combined with MCRs to streamline the purification process, further accelerating the generation of compound libraries. nih.gov
Achieving optimal yield and purity is a central goal in chemical synthesis, requiring careful fine-tuning of reaction parameters. For the synthesis of imidazo[1,2-a]pyrazines, systematic optimization studies have been crucial for developing robust and efficient protocols.
In the case of the iodine-catalyzed multicomponent synthesis, various catalysts and solvents were screened to identify the ideal conditions. nih.gov It was found that using 5 mol% of molecular iodine in ethanol at room temperature provided excellent yields of the desired product. nih.gov A key advantage of this optimized protocol is that the product often precipitates directly from the reaction mixture in high purity, simplifying the workup to a simple filtration and eliminating the need for column chromatography. nih.gov
The following table summarizes the optimization of the catalyst and solvent for a model three-component reaction to produce an imidazo[1,2-a]pyrazine derivative. nih.gov
| Entry | Catalyst (5 mol%) | Solvent | Yield (%) |
| 1 | CAN | EtOH | 54 |
| 2 | InCl₃ | EtOH | 63 |
| 3 | FeCl₃ | EtOH | Poor |
| 4 | I₂ | EtOH | 94 |
| 5 | I₂ | MeOH | 81 |
| 6 | I₂ | H₂O | 66 |
| 7 | I₂ | Toluene | 43 |
| 8 | None | EtOH | No Reaction |
Data adapted from a study on the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.gov
Similarly, for palladium-catalyzed cross-coupling reactions, parameters such as the choice of catalyst, ligand, base, and solvent have a significant impact on the reaction's success. mdpi.com Optimization is key to ensuring high conversion of the 3-bromo starting material and minimizing side reactions, leading to a clean and high-yielding transformation. researchgate.net
Chemical Reactivity and Derivatization of 3 Bromo 8 Ethoxyimidazo 1,2 a Pyrazine Analogues
Nucleophilic Substitution Reactions at Bromo and Ethoxy Positions
The halogen and alkoxy groups on the imidazo[1,2-a]pyrazine (B1224502) ring are key sites for nucleophilic substitution, allowing for the introduction of a variety of functional groups. The C8 position on the pyrazine (B50134) ring is particularly susceptible to these reactions.
Research on related 8-bromo-imidazo[1,2-a]pyrazine analogues has demonstrated that the bromine atom can be readily displaced by nucleophiles. For instance, the reaction of 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazines with various secondary amines, such as morpholine (B109124), proceeds under simple heating conditions, often without the need for a catalyst, to yield the corresponding 8-amino derivatives. Similarly, in 6,8-dibromoimidazo[1,2-a]pyrazine systems, nucleophilic attack by diamines has been shown to occur selectively at the C8 position. nih.gov This facile substitution is a cornerstone for building diversity at this position.
While the 8-bromo group is an excellent leaving group, the 8-ethoxy group is generally less reactive towards standard nucleophilic aromatic substitution. Its replacement would typically require harsher reaction conditions or activation, for example, through protonation of the ring nitrogen to increase the electrophilicity of the carbon atom. However, the primary strategy for introducing diversity at the C8 position involves starting with a halogenated precursor, like 8-bromo or 8-chloro-imidazo[1,2-a]pyrazine, and then introducing various nucleophiles, including alkoxides to form ethers like the ethoxy analogue.
| Reactant | Nucleophile | Conditions | Product | Reference |
| 6-methyl-8-bromo-2-phenylimidazo[1,2-a]pyrazine | Morpholine | Heating | 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine | |
| 6,8-dibromoimidazo[1,2-a]pyrazine | Monotosylated diamine | Not specified | 8-amino substituted-6-bromoimidazo[1,2-a]pyrazine | nih.gov |
Reactions at the Imidazole (B134444) Ring (e.g., C2, C3)
The imidazole portion of the fused ring system also presents opportunities for functionalization, particularly at the C2 and C3 positions. The C3 position, being adjacent to a ring junction nitrogen, is often susceptible to electrophilic substitution.
A common method for introducing a substituent at the C3 position is through electrophilic halogenation. The reaction of an imidazo[1,2-a]pyrazine core with N-Bromosuccinimide (NBS) in a solvent like ethanol (B145695) can regioselectively install a bromine atom at the C3 position. ejbps.com This 3-bromo derivative then becomes a versatile intermediate for further modifications, including cross-coupling reactions.
Besides halogenation, other functional groups can be introduced. For example, hydroxymethylation at the C3 position can be achieved by reacting the parent heterocycle with formaldehyde in the presence of sodium acetate and acetic acid. ejbps.com This alcohol can be subsequently converted into other functionalities, such as a bromomethyl group, by treatment with reagents like phosphorus tribromide (PBr₃), providing a handle for further nucleophilic substitution. ejbps.com The C2 position can also be substituted, often during the initial ring-forming condensation reaction by selecting an appropriately substituted α-haloketone. nih.gov
| Starting Material | Reagent(s) | Position of Reaction | Product | Reference |
| 8-substituted-5-methyl-imidazo[1,2-a]pyrazine | N-Bromosuccinimide (NBS), Ethanol | C3 | 3-Bromo-8-substituted-5-methyl-imidazo[1,2-a]pyrazine | |
| 2-tert–butyl 6-methyl imidazo[1,2a]pyrazine | Formaldehyde, Sodium Acetate, Acetic Acid | C3 | (2–tert–butyl 6–methyl imidazo[1,2a]pyrazine-3–yl)methanol | ejbps.com |
| (2–(4' chloro 3'–methyl phenyl) 6-methyl imidazo[1,2a]pyrazine–3–yl)methanol | Phosphorus tribromide (PBr₃) | C3 (Side-chain) | 3-bromomethyl–2-(4-chloro-3' methyl phenyl) 6-methyl imidazo[1,2a]pyrazine | ejbps.com |
Reactions at the Pyrazine Ring (e.g., C5, C6, C8)
The pyrazine ring of the imidazo[1,2-a]pyrazine system can be modified at several positions. As discussed, the C8 position is a primary site for nucleophilic substitution, especially when it bears a halogen atom. nih.gov
Functionalization at other positions, such as C6, has also been explored to investigate structure-activity relationships. The synthesis of analogues with substitution at the 6-position can be achieved by starting with a pre-functionalized pyrazine ring. For example, a key intermediate for accessing 6-substituted compounds is 6,8-dibromoimidazo[1,2-a]pyrazine, which is prepared by condensing 4,6-dibromo-2-aminopyrazine with an α-haloketone. nih.gov From this dibrominated scaffold, selective reactions can be performed. The higher reactivity of the C8 position often allows for selective substitution, leaving the C6-bromo group available for subsequent transformations, such as metal-catalyzed cross-coupling reactions. This stepwise approach enables the controlled introduction of different substituents at C6 and C8.
Formation of Imines and Hydrazones via Condensation Reactions
The formation of imines and hydrazones requires the presence of a carbonyl group, typically an aldehyde or a ketone, on the imidazo[1,2-a]pyrazine scaffold. While the parent compound does not possess this functionality, it can be introduced synthetically. An aldehyde group (carbaldehyde) can be installed at the C3 position, creating a key intermediate for condensation chemistry. researchgate.net
Once a 3-formyl-imidazo[1,2-a]pyrazine analogue is synthesized, it can readily undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydrazines to form hydrazones. researchgate.net These reactions are typically reversible and can be catalyzed by acids, such as trifluoroacetic acid. researchgate.net This strategy is a powerful tool for extending the molecular framework and introducing new physicochemical properties. The C=N double bond of the resulting imine or hydrazone offers further possibilities for chemical modification, such as reduction to form secondary amines or participation in cycloaddition reactions.
The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N bond. researchgate.net
Advanced Functionalization Strategies for Enhanced Molecular Complexity
To create more complex and diverse libraries of imidazo[1,2-a]pyrazine derivatives, advanced synthetic methods are often employed. These strategies include multicomponent reactions and transition metal-catalyzed cross-coupling.
Multicomponent Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, offering high efficiency and atom economy. An iodine-catalyzed one-pot, three-component condensation of an aminopyrazine, an aryl aldehyde, and an isocyanide has been developed to efficiently synthesize substituted imidazo[1,2-a]pyrazines. nih.gov This approach enables the rapid generation of analogues with diverse substitutions at the C2 and C3 positions.
Transition Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. For halogenated imidazo[1,2-a]pyrazines, such as the 8-chloro or 8-bromo derivatives, these reactions are particularly useful. For example, Buchwald-Hartwig amination can be used to couple amines with the C8 position. Optimized conditions using a palladium catalyst like Pd₂(dba)₃ with a suitable ligand (e.g., DavePhos) and a base (e.g., NaOᵗBu) have been shown to effectively form the C8-N bond, even when nucleophilic aromatic substitution is less successful. nih.gov These cross-coupling methods significantly broaden the scope of accessible derivatives compared to classical substitution reactions.
| Strategy | Description | Example | Reference |
| Multicomponent Reaction | One-pot synthesis from three or more reactants. | Iodine-catalyzed reaction of 2-aminopyrazine (B29847), an aldehyde, and an isocyanide. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Formation of C-N bonds at the C8 position. | Coupling of an amine with 8-chloroimidazo[1,2-a]pyrazine using a Pd₂(dba)₃/DavePhos catalyst system. | nih.gov |
Preclinical Pharmacological Investigations of Imidazo 1,2 a Pyrazine Derivatives
In Vitro Biological Activity Spectrum of Imidazo[1,2-a]pyrazines
The imidazo[1,2-a]pyrazine (B1224502) scaffold is a versatile pharmacophore that has been shown to exhibit a range of pharmacological activities. tsijournals.com Researchers have synthesized and evaluated numerous derivatives, revealing their potential as anti-inflammatory, anticancer, and antimicrobial agents. ontosight.ai The biological activity is largely influenced by the nature and position of substituents on the imidazo[1,2-a]pyrazine ring system, which affect the molecule's interaction with biological targets like enzymes and receptors. tsijournals.comontosight.ai
Antioxidant Activities (e.g., DPPH method)
Certain derivatives of the imidazo[1,2-a]pyrazine class have been investigated for their ability to scavenge free radicals, a key factor in cellular damage. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) method is a common assay used to evaluate this antioxidant potential. nih.govnih.gov In this assay, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured. nih.gov Studies on some 2, 3, 5, 8-tetrasubstituted imidazo[1,2-a]pyrazine derivatives have been conducted to assess their antioxidant capacity. tsijournals.com The inclusion of hydroxyl and morpholine (B109124) groups in the structure of these compounds is thought to potentially enhance their antioxidant activity. tsijournals.com
| Compound Class | Assay Method | Key Findings/Observations |
|---|---|---|
| 2, 3, 5, 8-tetrasubstituted imidazo[1,2-a]pyrazines | DPPH radical scavenging | Evaluated for antioxidant profile. Substituents like hydroxyl and morpholine groups are considered for their potential to enhance activity. tsijournals.com |
Anticancer and Antiproliferative Effects on Cell Lines
The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been explored against various human cancer cell lines. These compounds have demonstrated cytotoxic and antiproliferative effects, suggesting their potential as therapeutic agents. tsijournals.comnih.gov For instance, certain derivatives have been shown to inhibit the growth of the Dami cell line in a dose-dependent manner. nih.gov The antiproliferative mechanism is complex and appears to be dependent on the specific chemical substitutions on the imidazo[1,2-a]pyrazine skeleton. nih.gov
Other studies have focused on different cell lines. Three series of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine-carboxamides or phenylpyrimidine-carboxamides were evaluated for their in vitro cytotoxicity against A549 (lung carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. Most of these tested compounds exhibited moderate cytotoxicity. nih.gov However, it is noteworthy that some newly designed imidazo[1,2-a]pyrazine derivatives did not show any inhibition of cancer cell growth on HeLa (cervical cancer) and MCF-7 cell lines at a concentration of 10 μg/mL. tsijournals.com
| Compound Series | Cell Line | Observed Effect |
|---|---|---|
| Imidazo[1,2-a]pyrazine derivatives (SCA41, SCA44) | Dami (megakaryoblastic leukemia) | Dose-dependent inhibition of cell growth. nih.gov |
| 8-morpholinoimidazo[1,2-a]pyrazine derivatives | A549 (lung), PC-3 (prostate), MCF-7 (breast) | Moderate cytotoxicity observed for most tested compounds. nih.gov |
| Newly designed imidazo[1,2-a]pyrazines | HeLa (cervical), MCF-7 (breast) | No inhibition of cell growth at 10 µg/mL. tsijournals.com |
Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)
The imidazo[1,2-a]pyrazine core is also associated with antimicrobial activity. ontosight.ai Derivatives of this scaffold have been evaluated for their effects against various pathogens. tsijournals.com Research has demonstrated that certain imidazo[1,2-a]pyrazines possess inhibitory effects against bacterial ATPases, such as the VirB11 ATPase from Helicobacter pylori. One study identified a compound from this class as a competitive inhibitor of this enzyme, suggesting a mechanism that could reduce the virulence of H. pylori by disrupting its secretion apparatus. In addition to antibacterial action, antifungal activity has also been investigated. For example, the activity of some derivatives has been tested against fungal strains like Aspergillus niger and Candida albicans. tsijournals.com
| Organism | Type | Finding/Activity |
|---|---|---|
| Staphylococcus aureus | Bacteria | Screened for antibacterial activity. tsijournals.com |
| Escherichia coli | Bacteria | Screened for antibacterial activity. tsijournals.com |
| Helicobacter pylori | Bacteria | Inhibition of VirB11 ATPase, indicating potential to reduce virulence. |
| Aspergillus niger | Fungus | Screened for antifungal activity. tsijournals.com |
| Candida albicans | Fungus | Screened for antifungal activity. tsijournals.com |
Modulation of Receptor and Enzyme Targets
The therapeutic effects of imidazo[1,2-a]pyrazine derivatives often stem from their ability to interact with specific enzymes and receptors, thereby modulating cellular signaling pathways.
Kinases are a major class of enzymes targeted in modern drug discovery, particularly in oncology. The imidazo[1,2-a]pyrazine scaffold has proven to be a valuable framework for the development of potent kinase inhibitors. myskinrecipes.com Derivatives have been identified as inhibitors of several important kinases. For example, compounds in this class have been shown to inhibit the receptor tyrosine kinase EphB4 and to act as PI3K inhibitors. tsijournals.com
Specifically, certain 8-morpholinoimidazo[1,2-a]pyrazine derivatives have demonstrated inhibitory activity against the PI3Kα kinase. nih.gov The imidazo[1,2-a]pyrazine core has also been central to the discovery of dual inhibitors of Aurora kinases A and B. nih.gov Optimization of an initial lead compound from this class led to a picomolar inhibitor of Aurora kinases with improved cellular potency. nih.gov
| Kinase Target | Compound Class/Example | Significance |
|---|---|---|
| PI3Kα | 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c) | Showed inhibitory activity with an IC50 value of 1.25 μM. nih.gov |
| EphB4 | Imidazo[1,2-a]pyrazine derivatives | Identified as inhibitors of this receptor tyrosine kinase. tsijournals.com |
| Aurora A/B | Imidazo-[1,2-a]-pyrazine based compounds (e.g., SCH 1473759) | Act as potent, dual inhibitors of Aurora kinases. nih.gov |
AMPA receptors are critical for fast synaptic transmission in the central nervous system, and their modulation is a key strategy for treating various neurological disorders. While research on the direct interaction of simple imidazo[1,2-a]pyrazines is limited in the provided context, structurally related, more complex fused systems have shown significant activity. For instance, a class of water-soluble 8-methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-ones has been identified as highly potent and selective AMPA receptor antagonists. nih.gov The dextrorotatory isomer of one such compound displayed high affinity with an IC50 of 10 nM, demonstrating the potential for this broader chemical family to interact with AMPA receptors. nih.gov
Other Biological Targets (e.g., IRAK4, VirB11 ATPase, Phosphodiesterases, Tubulin)
Research into imidazo[1,2-a]pyrazine derivatives has identified several potential molecular targets, indicating a broad spectrum of pharmacological possibilities.
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component in inflammatory signaling pathways. While direct inhibition of IRAK4 by 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine has not been documented, related heterocyclic structures like imidazo[1,2-b]pyridazines have been developed as potent IRAK4 inhibitors. nih.govresearchgate.net This suggests that fused imidazo-heterocyclic systems are a viable scaffold for targeting this kinase.
VirB11 ATPase: A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been identified as inhibitors of the VirB11 ATPase HP0525. nih.govresearchgate.net This enzyme is a key component of the type IV secretion system in bacteria like Helicobacter pylori, which is essential for their virulence. nih.govucl.ac.uknih.gov Virtual screening identified these compounds as potential ATP mimics that could act as competitive inhibitors at the ATPase active site. ucl.ac.ukucl.ac.uk This line of research highlights the potential of the imidazo[1,2-a]pyrazine core in the development of new antibacterial agents. nih.govresearchgate.net
Phosphodiesterases (PDEs): Certain imidazo[1,2-a]pyrazine derivatives have been assessed for their ability to inhibit cyclic nucleotide phosphodiesterases (PDEs). nih.gov Specifically, derivatives were tested for their effects on PDE isoenzyme types III and IV. While many derivatives were moderately potent in inhibiting the type IV isoenzyme, significant inhibition of the type III isoenzyme was observed primarily in compounds with a cyano group at the 2-position. nih.gov Given that this compound is an 8-alkoxy derivative, these findings are particularly relevant to its potential biological activities.
Tubulin: The imidazo[1,2-a]pyrazine scaffold is a key feature in a series of novel compounds designed as tubulin polymerization inhibitors. nih.govnih.gov These derivatives have shown potent anti-proliferative activities against various cancer cell lines. nih.gov Mechanism studies confirmed that these compounds can effectively inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. nih.govresearchgate.net
Preclinical Efficacy in Animal Models
Antinociceptive and Anticonvulsant Activities
While comprehensive in vivo studies for this compound are not extensively reported, research on related derivatives suggests potential central nervous system activity. A study focused on imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein. This research led to the development of compounds that demonstrated robust seizure protection in corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models in rats. nih.gov Although this activity was optimized in an isosteric pyrazolopyrimidine scaffold, the initial leads were imidazo[1,2-a]pyrazines, indicating the core structure's potential for anticonvulsant effects. nih.gov
Cardiac Stimulating and Antibronchospastic Activities
The imidazo[1,2-a]pyrazine ring system, due to its structural similarity to theophylline, has been investigated for related pharmacological effects. researchgate.net Studies have shown that derivatives of this class can exhibit cardiotonic and antibronchospasm activity. researchgate.net
Specifically, a series of 8-alkoxy and 8-(alkylamino)imidazo[1,2-a]pyrazines, a class which includes this compound, were synthesized and evaluated for antibronchospastic properties. These compounds were found to be potent bronchodilators in vivo. nih.gov All tested derivatives demonstrated significantly higher relaxant potency on trachealis muscle than theophylline. nih.gov
Mechanistic Studies of Action
Molecular Binding Interactions and Target Engagement
Mechanistic insights into how imidazo[1,2-a]pyrazine derivatives interact with their biological targets have been elucidated through computational and biochemical studies.
For the VirB11 ATPase inhibitors, molecular docking simulations were used to model the compounds into the ATP-binding site of the HP0525 enzyme. nih.govucl.ac.uk These in silico studies guided the synthesis of 2- and 3-aryl substituted regioisomers to probe structure-activity relationships. nih.govresearchgate.net Subsequent in vitro screening confirmed that these compounds act as competitive inhibitors of ATP, directly engaging the enzyme's active site. ucl.ac.ukucl.ac.uk
In the context of tubulin inhibition, molecular docking showed that imidazo[1,2-a]pyrazine derivatives fit effectively into the colchicine binding site of tubulin. nih.gov This binding is thought to disrupt the dynamic equilibrium of microtubules, leading to the observed anti-proliferative effects in cancer cells. nih.govresearchgate.net
Signaling Pathway Perturbations (e.g., NF-ĸB inhibition)
The imidazopyrazine class of compounds has been generally studied for potential anti-inflammatory applications. ontosight.ai The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation, and its inhibition is a key therapeutic strategy. nih.govbohrium.comnih.gov
Specific derivatives of imidazo[1,2-a]pyrazine have been synthesized and tested for their ability to inhibit IKK1 and IKK2, the kinases responsible for activating the NF-κB pathway. nih.gov This demonstrates a direct mechanistic link between the imidazo[1,2-a]pyrazine scaffold and the modulation of this critical inflammatory signaling pathway. Furthermore, the development of imidazo[1,2-b]pyridazine (B131497) derivatives as IRAK4 inhibitors, a kinase upstream of NF-κB, also points to the potential of this heterocyclic family to perturb NF-κB signaling. nih.gov
Structure Activity Relationship Sar Studies and Lead Optimization
Influence of Substitutions at C2, C3, and C8 Positions on Biological Activity
Modifications at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine (B1224502) ring system have been shown to profoundly impact biological activity. tsijournals.comnih.gov
The C2 position is critical for interaction with various biological targets. A flexible synthetic route has allowed for the development of both 2- and 3-aryl substituted regioisomers to probe SAR. nih.gov Studies on inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, revealed that an aryl substituent at the C2 position was a crucial determinant of activity. nih.gov For instance, deleting the aryl substituent at this position resulted in a complete loss of inhibitory activity against the enzyme. nih.gov
The C3 position is often functionalized to fine-tune electronic properties and potency. For antioxidant activity, the presence of a bromine atom at the C3 position has been noted to be significant for good activity. tsijournals.com In the context of AMPA receptor modulators, this position has been functionalized through Suzuki couplings to explore a range of substituents. nih.gov
The C8 position plays a vital role in modulating potency and selectivity. In the development of Aurora kinase inhibitors, bioisosteric approaches were applied to optimize this position. nih.gov For antibacterial agents targeting VirB11 ATPase, nucleophilic substitution with various amines at the C8 position was a key strategy. nih.gov Specifically, introducing an 8-amino group was a common modification in a series of potent inhibitors. nih.gov SAR studies on antioxidant derivatives also concluded that amination at the C8 position generally improves activity. tsijournals.com
| Position | Substituent Type | Influence on Biological Activity | Target Class Example | Reference |
|---|---|---|---|---|
| C2 | Aryl Group | Essential for activity; deletion leads to complete loss of potency. | Bacterial VirB11 ATPase | nih.gov |
| C3 | Bromine | Contributes significantly to antioxidant properties. | Free Radicals (Antioxidant) | tsijournals.com |
| C8 | Amino Group | Improves antioxidant activity and is a key feature in antibacterial inhibitors. | Free Radicals, Bacterial VirB11 ATPase | tsijournals.comnih.gov |
| C8 | Various Amines | Allows for optimization of potency and selectivity. | Aurora Kinases, AMPA Receptors | nih.govnih.gov |
Impact of Halo- and Alkoxy- Substituents on Activity and Selectivity
Halo- and alkoxy- groups are key substituents used to modulate the physicochemical and biological properties of the imidazo[1,2-a]pyrazine scaffold.
Halo-substituents , such as the bromine at the C3 position of the title compound, are frequently incorporated. Bromination is often achieved using N-bromosuccinimide (NBS), which performs an electrophilic aromatic halogenation at the site of greatest electron density on the heterocyclic ring. tsijournals.com The presence of a halogen can influence ligand-protein interactions and metabolic stability. For example, in a series of selective negative modulators of AMPA receptors, a key intermediate was a dihalo imidazopyrazine, which was subsequently functionalized at the C3 and C8 positions. nih.gov The bromine atom in compounds like 5-bromoimidazo[1,2-a]pyrazine (B1206681) has been associated with phosphodiesterase-inhibiting properties. nih.gov Co-crystallisation of a 3-chloro derivative with Aurora-A kinase provided crucial insights into the binding interactions of this class of compounds. nih.gov
Alkoxy-substituents , such as the ethoxy group at the C8 position, significantly affect a compound's solubility, lipophilicity, and ability to interact with biological targets. ontosight.ai The methoxy (B1213986) group, a close analogue to the ethoxy group, is a common feature in studied derivatives. ontosight.aiuni.lu In the development of Aurora kinase inhibitors, the optimization of the 8-position was a key focus, with various bioisosteric replacements for alkoxy groups being explored to enhance potency. nih.gov The strategic placement of an alkoxy group can orient the molecule within a binding pocket and form key hydrogen bonds or other interactions.
| Position | Substituent | Observed Impact | Target Class Example | Reference |
|---|---|---|---|---|
| C3 | Chloro | Enabled co-crystallization with target, revealing key binding interactions. | Aurora-A Kinase | nih.gov |
| C3 | Bromo | Contributes to antioxidant activity. | Free Radicals (Antioxidant) | tsijournals.com |
| C5 | Bromo | Associated with phosphodiesterase inhibition. | Phosphodiesterase | nih.gov |
| C8 | Methoxy/Ethoxy | Influences solubility, lipophilicity, and interaction with biological targets. | General | ontosight.ai |
| C8 | Various (optimization) | Optimization at this position via bioisosteric replacement is key for potency. | Aurora Kinases | nih.gov |
Rational Design Principles for Enhancing Potency and Specificity
The development of highly potent and specific imidazo[1,2-a]pyrazine-based inhibitors relies on rational design principles, including structure-based design and systematic SAR exploration.
A prime example is the design of selective Aurora-A kinase inhibitors. Co-crystallization of an initial lead compound with the Aurora-A protein provided a detailed understanding of the interactions between the imidazo[1,2-a]pyrazine core and the enzyme's active site. nih.gov This structural information guided the synthesis of new derivatives with modifications intended to optimize these interactions, ultimately leading to potent inhibitors with up to 70-fold selectivity in cell-based assays. nih.gov
Similarly, in the pursuit of improved Aurora kinase inhibitors, researchers introduced acetic acid amides onto a pyrazole (B372694) substituent of a lead compound. nih.gov This modification was postulated to influence selectivity between Aurora A and B kinases and improve the profile against off-target kinases. The subsequent exploration of the SAR of these amides led to the identification of compounds with enhanced profiles. nih.gov For antibacterial ATPase inhibitors, initial hits from virtual screening were synthesized, and the resulting SAR trends were used to design a second generation of compounds based on in silico models of their interactions within the ATP binding site. ucl.ac.uk
Exploration of Bioisosteric Replacements and Scaffold Modifications
Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies employed to optimize the properties of the imidazo[1,2-a]pyrazine core.
A bioisosteric approach was explicitly applied to optimize the 8-position of the imidazo[1,2-a]pyrazine scaffold in the development of Aurora kinase inhibitors, leading to the identification of several new potent dual Aurora A/B inhibitors. nih.gov This involves replacing a functional group (like the C8-ethoxy group) with another group that has similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile.
In a related context, the imidazo[1,2-a]pyridine (B132010) scaffold, which is structurally similar to the imidazo[1,2-a]pyrazine core, has been investigated as a bioisosteric replacement. For instance, 8-fluoroimidazo[1,2-a]pyridine (B164112) was successfully established as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in a GABAA receptor modulator. nih.gov Furthermore, a focused medicinal chemistry effort on AMPAR modulators led to the replacement of the imidazopyrazine core with an isosteric pyrazolopyrimidine scaffold. This modification successfully improved microsomal stability and addressed efflux liabilities of the original lead series. nih.gov
Identification of Key Pharmacophores and Ligand Binding Motifs
Identifying the essential structural features required for biological activity (the pharmacophore) is crucial for drug design. This is often achieved through a combination of experimental data and computational modeling.
For imidazo[1,2-a]pyrazine inhibitors of PI3Kα, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was developed. nih.gov This model, combined with docking analysis, helped to identify the key structural requirements for potent inhibition. The contour plots generated from the 3D-QSAR model highlighted regions where specific properties (e.g., steric bulk, electrostatic charge) were favorable or unfavorable for activity, thereby defining the pharmacophore for PI3Kα inhibition. nih.gov
Structure-based design has been particularly insightful. The X-ray crystal structure of an imidazo[1,2-a]pyrazine derivative bound to Aurora-A kinase revealed specific ligand binding motifs. nih.gov It provided a clear picture of the key hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues in the ATP-binding pocket of the kinase. This structural insight is invaluable for designing new compounds that can better exploit these interactions to achieve higher potency and selectivity. nih.gov Similarly, in silico docking studies of inhibitors within the ATP binding site of the VirB11 ATPase helped to rationalize the observed SAR and guide the design of next-generation compounds. ucl.ac.uk
Computational Chemistry and Molecular Modeling in Imidazo 1,2 a Pyrazine Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a ligand, such as a derivative of imidazo[1,2-a]pyrazine (B1224502), might interact with a biological target, typically a protein or enzyme.
Research on various imidazo[1,2-a]pyrazine derivatives has utilized molecular docking to elucidate their binding modes within the active sites of different enzymes. For instance, studies have shown that these compounds can act as inhibitors for targets such as Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies. The docking simulations for these derivatives typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for their inhibitory activity.
In the context of "3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine," a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein target. The results would likely highlight the role of the bromine and ethoxy groups in forming specific interactions with amino acid residues. The bromine atom, for example, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The ethoxy group might engage in hydrophobic interactions or act as a hydrogen bond acceptor.
Table 1: Hypothetical Key Interactions for this compound from a Molecular Docking Study
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Example) |
| Imidazo[1,2-a]pyrazine Core | π-π stacking, Hydrophobic interactions | Phenylalanine, Tyrosine, Tryptophan |
| 3-Bromo Group | Halogen bonding, Hydrophobic interactions | Leucine, Valine, Methionine |
| 8-Ethoxy Group | Hydrophobic interactions, Hydrogen bond acceptor | Alanine, Isoleucine, Serine |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR studies on imidazo[1,5-a]pyrazine (B1201761) derivatives have been successful in developing predictive models for their inhibitory activity against targets like BTK. These models are built by correlating the variation in biological activity with changes in physicochemical properties or 3D fields (steric and electrostatic) of the molecules.
A QSAR study involving "this compound" would require a dataset of structurally related imidazo[1,2-a]pyrazine derivatives with their corresponding measured biological activities. The properties of "this compound," such as its hydrophobicity, electronic properties, and steric bulk, would be calculated and used as descriptors in the QSAR model. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. The high predictive power of such models, often indicated by high Q² and R² values, validates their utility in guiding drug design.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to calculate various molecular properties, including optimized geometry, electronic energies, and frontier molecular orbitals (HOMO and LUMO).
For imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations have been employed to determine their Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters. These calculations provide insights into the reactivity and stability of the molecules.
Applying DFT calculations to "this compound" would allow for a detailed understanding of its electronic and structural properties. The calculated MEP, for example, would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. The energies of the HOMO and LUMO orbitals and the resulting energy gap are important descriptors of molecular reactivity and can be correlated with biological activity.
Table 2: Calculated Electronic Properties of a Representative Imidazo[1,2-a]pyrazine Derivative using DFT
| Property | Calculated Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it often dictates its biological activity.
For a molecule like "this compound," conformational analysis would focus on the rotation around the single bond connecting the ethoxy group to the imidazo[1,2-a]pyrazine core. By systematically rotating this bond and calculating the potential energy at each step, an energy landscape map can be generated. This map would identify the low-energy, stable conformations that the molecule is most likely to adopt. This information is vital for understanding how the molecule fits into a protein's binding site and can be used to refine molecular docking studies.
Virtual Screening and In Silico Lead Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
In the context of imidazo[1,2-a]pyrazine research, a pharmacophore model could be developed based on the known active compounds. This model would define the essential 3D arrangement of chemical features required for biological activity. This pharmacophore could then be used to screen large virtual databases to identify novel imidazo[1,2-a]pyrazine derivatives with the desired features. For instance, a pharmacophore model for BTK inhibitors based on the imidazo[1,5-a]pyrazine scaffold consisted of features like a hydrogen bond donor, a positive ionic feature, and aromatic rings.
A virtual screening campaign could be designed to find new derivatives of "this compound" by searching for molecules that share its core structure but have different substituents. The identified hits would then be subjected to further computational analysis, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, to prioritize them for synthesis and biological evaluation. This approach significantly accelerates the process of identifying new lead compounds.
Advanced Analytical Techniques for Characterization of Imidazo 1,2 a Pyrazine Derivatives
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable tools for the structural determination of novel compounds. For imidazo[1,2-a]pyrazine (B1224502) derivatives, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, 2D NMR) for Structural Elucidation and Regiochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including imidazo[1,2-a]pyrazine derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, chemists can determine the precise arrangement of atoms and the regiochemistry of substitution on the heterocyclic core.
¹H NMR spectra provide information about the chemical environment of protons. For a compound like 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine, one would expect to see signals corresponding to the aromatic protons on the imidazo[1,2-a]pyrazine core and signals for the ethyl group of the ethoxy substituent. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine and ethoxy groups. The ethyl group would typically appear as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their coupling providing clear evidence of their connectivity.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of the carbons in the imidazo[1,2-a]pyrazine ring system are characteristic and can be used to confirm the fusion of the imidazole (B134444) and pyrazine (B50134) rings. The positions of the bromine and ethoxy substituents can be confirmed by the chemical shifts of the carbons to which they are attached.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons.
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic system and the ethyl group.
HSQC spectra correlate directly bonded proton and carbon atoms.
While specific data for this compound is not available, the following table presents representative ¹H NMR data for a related compound, 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine, to illustrate the expected spectral features. frontierspecialtychemicals.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.9 | d | |
| Ar-H | 7.9 | s | |
| Ar-H | 7.8 | s | |
| Ar-H | 7.4 | t | 7.9 |
| Ar-H | 7.3 | d | 6.9 |
| CH₃ | 2.48 | s | |
| Data for 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine in CDCl₃. frontierspecialtychemicals.com |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key indicator of the presence of a single bromine atom in the molecule.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information. The fragmentation pattern can reveal the loss of specific groups, such as the ethyl or ethoxy group, from the molecular ion, helping to confirm the structure.
The table below shows predicted m/z values for adducts of the related compound 3-bromo-8-methoxyimidazo[1,2-a]pyrazine, illustrating the type of data obtained from mass spectrometry.
| Adduct | Predicted m/z |
| [M+H]⁺ | 227.97670 |
| [M+Na]⁺ | 249.95864 |
| [M-H]⁻ | 225.96214 |
| [M+NH₄]⁺ | 245.00324 |
| [M+K]⁺ | 265.93258 |
| Predicted data for 3-bromo-8-methoxyimidazo[1,2-a]pyrazine. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching and bending vibrations of the aromatic rings and the ethyl group.
C=C and C=N stretching vibrations within the imidazo[1,2-a]pyrazine core.
C-O stretching of the ethoxy group.
C-Br stretching vibration.
The following table provides representative IR data for a similar compound, 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine. frontierspecialtychemicals.com
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H/O-H region | 3414, 3313 |
| C-H stretch | 2918 |
| C=C/C=N stretch | 1417 |
| C-H bend | 821 |
| Data for 8-Bromo-6-methyl-2-phenylimidazo[1,2-a]pyrazine (KBr). frontierspecialtychemicals.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of an imidazo[1,2-a]pyrazine derivative would show absorption maxima (λmax) that are characteristic of the conjugated π-electron system of the heterocyclic core. The position and intensity of these absorptions can be influenced by the nature and position of substituents.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used in the analysis of imidazo[1,2-a]pyrazine derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture and determining the purity of a compound. In the context of this compound, HPLC would be used to:
Monitor the progress of a chemical reaction.
Purify the crude product from starting materials and byproducts.
Assess the final purity of the isolated compound.
A typical HPLC method involves a stationary phase (e.g., a C18 silica column) and a mobile phase (a mixture of solvents, such as acetonitrile and water). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a specific set of conditions. Purity is typically determined by the area percentage of the main peak in the chromatogram.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for:
Monitoring reaction progress.
Identifying the components of a mixture.
Determining the appropriate solvent system for column chromatography.
In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential migration of the components up the plate. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. Visualization of the spots is often achieved using UV light. For imidazo[1,2-a]pyrazine derivatives, TLC is a routine method to quickly assess the status of a reaction and the purity of fractions collected during purification. frontierspecialtychemicals.com
Photophysical Property Characterization (e.g., Fluorescence Spectroscopy)
The characterization of the photophysical properties of imidazo[1,2-a]pyrazine derivatives is crucial for understanding their potential applications in areas such as molecular probes and imaging agents. While specific experimental data for this compound is not extensively detailed in the reviewed literature, the photophysical behavior of the broader class of imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine (B132010) derivatives provides significant insights into the expected fluorescent properties of this compound.
The fluorescence characteristics of these heterocyclic systems are known to be significantly influenced by the nature and position of substituents on the core structure. rsc.orgnih.gov Studies on various imidazo[1,2-a]pyrazine derivatives reveal that they can exhibit favorable fluorescence emission spectra. nih.gov For instance, the introduction of different functional groups can modulate the absorption and emission wavelengths, as well as the quantum efficiency of the fluorescence process.
Research on related imidazo[1,2-a]pyridine derivatives has shown that these compounds can display high fluorescence quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes to minimize self-quenching and improve signal-to-noise ratios. rsc.orgresearchgate.net For example, certain 2-aryl-imidazo[1,2-a]pyridines that are not capable of excited-state intramolecular proton transfer (ESIPT) have been observed to emit in the blue region of the spectrum with high fluorescence quantum yields. acs.org In some cases, very high Stokes shifts, on the order of 11000 cm⁻¹, have been reported for derivatives that do undergo ESIPT. acs.org
The choice of solvent can also play a critical role in the photophysical behavior of these compounds. For a selection of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, acetonitrile was found to induce a maximal blue shift in the emission spectra when compared to other solvents. rsc.orgnih.gov This solvatochromic effect underscores the influence of the local environment on the electronic transitions of these molecules.
In a study of various synthesized imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives, specific compounds were selected for further evaluation based on their promising fluorescence emission spectra. nih.gov For example, one particular imidazo[1,2-a]pyrazine derivative, compound 10i in the study, demonstrated a maximum emission at approximately 850 nm in acetonitrile. rsc.orgnih.gov This highlights the potential for tuning the emission wavelength over a broad range through synthetic modification.
The collective findings from studies on analogous compounds suggest that this compound would likely exhibit fluorescent properties. The presence of the electron-donating ethoxy group at the 8-position and the electron-withdrawing bromine atom at the 3-position would be expected to influence the intramolecular charge transfer characteristics and, consequently, the absorption and emission maxima.
Detailed research findings on the photophysical properties of representative imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives are summarized in the table below. This data provides a comparative basis for estimating the potential photophysical characteristics of this compound.
Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
| Derivative 10i | Acetonitrile | Not Reported | ~850 | Not Reported | Not Reported | rsc.orgnih.gov |
| ESIPT-capable Imidazo[1,2-a]pyridines | Nonpolar Solvents | Not Reported | Not Reported | ~11000 | Weak | acs.org |
| Non-ESIPT 2-Aryl-Imidazo[1,2-a]pyridines | Not Reported | Not Reported | Blue region | Not Reported | High | acs.org |
| Naphthalene-fused Imidazo[1,2-a]pyridinium Salts | Not Reported | Not Reported | Green region | Large | High | rsc.orgresearchgate.net |
Future Perspectives and Research Directions for 3 Bromo 8 Ethoxyimidazo 1,2 a Pyrazine
Exploration of Novel Biological Targets and Therapeutic Applications
The imidazo[1,2-a]pyrazine (B1224502) core is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.ainih.gov Future research on 3-Bromo-8-ethoxyimidazo[1,2-a]pyrazine should aim to systematically explore its potential against a diverse panel of biological targets to uncover novel therapeutic applications.
Key areas for exploration include:
Kinase Inhibition: Many imidazo[1,2-a]pyrazine derivatives have been identified as potent kinase inhibitors. nih.govnih.gov High-throughput screening of this compound against a comprehensive kinase panel could identify novel targets involved in oncology, immunology, or neurodegenerative diseases. For example, kinases such as Aurora kinase, tyrosine kinase EphB4, and PI3K have been previously implicated as targets for this class of compounds. nih.gov
Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The pyrazine (B50134) moiety is a component of compounds active against extensively drug-resistant (XDR) S. Typhi. mdpi.com The antibacterial potential of this compound should be investigated against a range of Gram-positive and Gram-negative bacteria, including resistant strains. mdpi.com Its activity could also be explored against other pathogens, such as fungi and parasites.
Antiviral Potential: Given that some imidazo[1,2-a]pyrazine analogs have shown inhibitory effects against SARS-CoV and SARS-CoV-2 main proteases, evaluating this compound for activity against these and other viral targets is a logical next step. nih.gov
ATPase Inhibition: A series of imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the HP0525 ATPase from H. pylori, a key component of the bacterial type IV secretion system. nih.gov This suggests that this compound could be investigated as a potential antibacterial agent with a novel mechanism of action.
Development of Green Chemistry Approaches in Imidazo[1,2-a]pyrazine Synthesis
Traditional synthetic routes for halogenated imidazo[1,2-a]pyrazines can involve harsh reagents and generate significant waste. Future research should focus on developing more environmentally friendly and efficient synthetic methodologies.
| Green Chemistry Approach | Description | Potential Benefits |
| Catalytic Systems | Utilizing catalysts like molecular iodine for one-pot, three-component condensation reactions. nih.gov | Low cost, easy availability, benign nature, good yields at room temperature, simple workup, and short reaction times. nih.gov |
| Alternative Brominating Agents | Employing N-bromo succinimide (B58015) (NBS) for bromination instead of molecular bromine. tsijournals.com | More efficient, avoids cumbersome workups, and is less hazardous than using molecular bromine. tsijournals.com |
| Solvent Selection | Exploring the use of greener solvents, such as ethanol (B145695) or water, and minimizing solvent use through one-pot reactions. | Reduced environmental impact and improved safety profile of the synthesis. |
| Energy Efficiency | Developing reactions that proceed at room temperature or with minimal heating to reduce energy consumption. nih.gov | Lower costs and a smaller carbon footprint for the synthetic process. |
By embracing green chemistry principles, the synthesis of this compound and its derivatives can become more sustainable and cost-effective, facilitating larger-scale production for further research and development.
Advancements in Computational Modeling for Rational Design
Computational modeling and in silico techniques are indispensable tools in modern drug discovery. For this compound, these methods can accelerate the design and optimization of new analogs with improved potency and selectivity.
Future computational efforts should include:
Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound within the active site of various biological targets. For instance, modeling the compound into the ATP-binding site of kinases or bacterial enzymes like DNA gyrase can help prioritize experimental testing. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the chemical structure of imidazo[1,2-a]pyrazine derivatives with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Pharmacophore Modeling: This approach involves identifying the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. A pharmacophore model for a specific target can guide the design of new derivatives of this compound with enhanced interactions.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. These predictions can help in identifying potential liabilities of this compound and guide modifications to improve its drug-like properties.
Design and Synthesis of Multi-Targeting or Fragment-Based Imidazo[1,2-a]pyrazine Hybrids
Modern drug design strategies are moving beyond the "one target, one molecule" paradigm. Future research on this compound could explore more innovative approaches.
| Design Strategy | Description | Potential Advantages |
| Multi-Targeting Hybrids | This involves designing single molecules that can modulate multiple biological targets simultaneously. For complex diseases like cancer, this can lead to enhanced efficacy and a reduced likelihood of drug resistance. | A single compound could, for example, inhibit both a key kinase and a protein involved in angiogenesis, offering a synergistic therapeutic effect. |
| Fragment-Based Drug Discovery (FBDD) | FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments can then be grown or linked together to create more potent lead compounds. | The imidazo[1,2-a]pyrazine core could serve as a starting fragment, which is then elaborated upon to optimize interactions with a specific target. |
By designing hybrid molecules or using fragment-based approaches, researchers can leverage the favorable properties of the this compound scaffold to develop next-generation therapeutics with novel mechanisms of action.
Addressing Challenges in Drug Discovery and Development through Imidazo[1,2-a]pyrazine Research
The journey from a promising compound to a marketed drug is fraught with challenges. Future research on this compound and its analogs must proactively address these hurdles.
Key challenges and potential research directions include:
Improving Synthetic Accessibility: While progress has been made, developing flexible and scalable synthetic routes that allow for the easy diversification of the imidazo[1,2-a]pyrazine core is essential. nih.gov This will facilitate the generation of extensive libraries for structure-activity relationship studies.
Overcoming Drug Resistance: For applications in oncology and infectious diseases, drug resistance is a major concern. Research should focus on understanding the potential resistance mechanisms to imidazo[1,2-a]pyrazine-based drugs and designing new analogs that can circumvent these mechanisms.
Enhancing Selectivity: To minimize off-target effects, it is crucial to design derivatives of this compound that are highly selective for their intended biological target. This can be achieved through a combination of computational design and systematic medicinal chemistry efforts.
Optimizing Pharmacokinetics: A compound's efficacy is highly dependent on its pharmacokinetic profile. Future studies should focus on modifying the this compound structure to achieve optimal absorption, distribution, metabolism, and excretion properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
